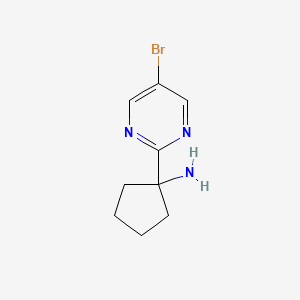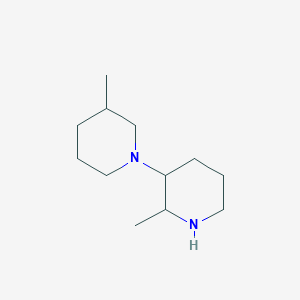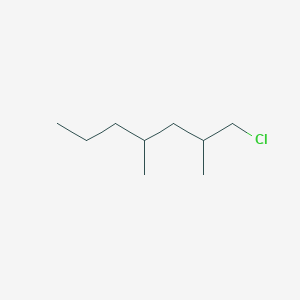![molecular formula C9H17NO2 B13175962 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of the intermediate imine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyacetaldehyde moiety can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of hydroxyacetaldehyde.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but lacks the cyclopentyl ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde is unique due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxyacetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-9(4-7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3 |
InChI-Schlüssel |
RDYHVNXCURBQAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CN)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)



